5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound featuring a unique structure that combines several heterocyclic rings
Mechanism of Action
Target of Action
The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its targets (CB1 and CB2 receptors) by acting as a ligand . Ligands are molecules that bind to other molecules, in this case, the CB1 and CB2 receptors. The binding of the compound to these receptors triggers a series of biochemical reactions within the cell.
Result of Action
The binding of the compound to the CB1 and CB2 receptors can result in a variety of molecular and cellular effects, depending on the specific physiological context. For instance, it can modulate pain sensation, mood, and memory . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to ensure high purity and yield. This involves the use of industrial-grade solvents and reagents, as well as advanced purification techniques such as recrystallization and chromatography. The overall yield of the synthesis can be improved by optimizing reaction conditions and using catalysts to accelerate specific steps .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out in anhydrous solvents to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for specific biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Share structural similarities and are also investigated for their biological activity.
Fluorene derivatives: Known for their applications in medicinal chemistry.
Dihydrobenzodioxine derivatives: Studied for their potential as ligands for specific receptors.
Uniqueness
What sets 2-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its unique combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c21-12-4-5-17-22-15-6-7-23(11-14(15)20(26)24(17)10-12)19(25)13-2-1-3-16-18(13)28-9-8-27-16/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPHEUWCFDEAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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